molecular formula C15H20FN3O4 B1439844 tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate CAS No. 915135-20-5

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1439844
CAS No.: 915135-20-5
M. Wt: 325.34 g/mol
InChI Key: MUONWOLEGDYZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582760B2

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (0.204 g, 1.1 mmol) in 1 mL dimethylsulfoxide was added potassium carbonate (0.303 g, 2.2 mmol) followed by 1,3-difluoro-2-nitro-benzene (0.159 g, 1 mmol). The solution was stirred 30 minutes at room temperature, and was then diluted with 50 mL ethyl ether. The organic phase was washed three times with 50 mL water and once with 50 mL brine, dried over sodium sulfated, and concentrated in vacuo to give 0.314 g (0.965 mmol, 96.5%) of 4-(3-fluoro-2-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as a yellow oil. MS: 226 (M−BOC+H)+.
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.159 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[F:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23](F)[C:22]=1[N+:28]([O-:30])=[O:29]>CS(C)=O.C(OCC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:23]2[CH:24]=[CH:25][CH:26]=[C:21]([F:20])[C:22]=2[N+:28]([O-:30])=[O:29])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.204 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
0.303 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.159 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed three times with 50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 50 mL brine, dried over sodium
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.965 mmol
AMOUNT: MASS 0.314 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.